Ethyl (2-acetyl-4-chlorophenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-acetyl-4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIQOWTXYKJDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for Ethyl 2 Acetyl 4 Chlorophenoxy Acetate and Analogues
Rational Design and Synthesis of Target Phenoxyacetate (B1228835) Derivatives
The design of a synthetic route to ethyl (2-acetyl-4-chlorophenoxy)acetate primarily considers the robust formation of an ether bond and the introduction of the acetyl group onto the phenolic ring. Two main retrosynthetic approaches can be envisioned: either the acylation of a pre-formed 4-chlorophenoxyacetate (B1230714) or the etherification of a pre-acetylated 4-chlorophenol (B41353). The latter is often preferred to avoid potential side reactions associated with the acylation of the ester-containing precursor.
Conventional synthetic strategies for this compound and its analogues rely on a series of well-established organic transformations. The key steps involve the formation of the substituted phenol (B47542), followed by etherification and esterification.
Acylation of 4-Chlorophenol:
A critical intermediate in the synthesis is 2-acetyl-4-chlorophenol. This can be prepared through two primary acylation methods: the Friedel-Crafts acylation or the Fries rearrangement.
Friedel-Crafts Acylation: This reaction involves the direct acylation of 4-chlorophenol with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). researchgate.netmdpi.com The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) is generated and attacks the electron-rich aromatic ring. numberanalytics.com The directing effects of the hydroxyl and chloro substituents on the 4-chlorophenol ring favor substitution at the ortho position to the hydroxyl group.
| Reaction | Reagents | Catalyst | Key Features |
| Friedel-Crafts Acylation | 4-chlorophenol, Acetyl chloride/Acetic anhydride | AlCl₃, FeCl₃ | Electrophilic aromatic substitution; ortho-directing effect of the hydroxyl group. |
| Fries Rearrangement | 4-chlorophenyl acetate (B1210297) | AlCl₃, BF₃, TiCl₄ | Rearrangement of a phenolic ester to a hydroxy aryl ketone; ortho and para selectivity is temperature-dependent. ijche.comresearchgate.net |
Fries Rearrangement: An alternative route to 2-acetyl-4-chlorophenol is the Fries rearrangement of 4-chlorophenyl acetate. ijche.comresearchgate.net This reaction is catalyzed by Lewis acids and involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring. researchgate.net The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent polarity. researchgate.netresearchgate.net Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-isomer. researchgate.net
Esterification and Etherification:
Once 2-acetyl-4-chlorophenol is obtained, the final step is the formation of the ethyl phenoxyacetate moiety. This is typically achieved through a Williamson ether synthesis.
Williamson Ether Synthesis: This classic method involves the reaction of the sodium or potassium salt of 2-acetyl-4-chlorophenol (the phenoxide) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. biomedres.uschemrxiv.org The phenoxide is generated in situ by treating the phenol with a base like sodium hydroxide, potassium carbonate, or sodium hydride. biomedres.us The phenoxide ion then acts as a nucleophile, displacing the halide from the ethyl haloacetate in an SN2 reaction to form the ether linkage. chemrxiv.org This method is highly effective for the synthesis of phenoxyacetates from phenols. biomedres.us A facile synthesis of a similar compound, ethyl-2-(4-aminophenoxy)acetate, has been reported using the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate in the presence of anhydrous K₂CO₃. operachem.com
| Reaction Step | Starting Materials | Reagents | Mechanism |
| Phenoxide Formation | 2-acetyl-4-chlorophenol | NaOH, K₂CO₃, or NaH | Deprotonation of the phenolic hydroxyl group. |
| Etherification | 2-acetyl-4-chlorophenoxide, Ethyl bromoacetate | - | SN2 nucleophilic substitution. |
Alternatively, one could first synthesize (2-acetyl-4-chlorophenoxy)acetic acid and then perform an esterification reaction with ethanol (B145695).
Fischer Esterification: If the corresponding carboxylic acid is prepared first, it can be converted to the ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rjeid.comresearchgate.net The reaction is an equilibrium process, and the formation of the ester is favored by removing water as it is formed. rjeid.com
To improve the efficiency, selectivity, and environmental footprint of phenoxyacetate synthesis, advanced catalytic systems can be employed. These methods often offer milder reaction conditions and higher yields compared to conventional approaches.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts. crdeepjournal.orgwikipedia.org In this technique, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the ethyl haloacetate is dissolved. operachem.comwikipedia.org This overcomes the insolubility of the phenoxide salt in the organic solvent, leading to faster reaction rates and often eliminating the need for anhydrous conditions. crdeepjournal.org Ultrasound-assisted phase-transfer catalysis has been shown to be effective in the preparation of ethyl 2-(4-nitrophenoxy)acetate, suggesting its potential applicability to the synthesis of the target compound. ijche.com
Lanthanide Catalysts: Lanthanide compounds, including their oxides and salts, have emerged as versatile catalysts in organic synthesis due to their unique electronic properties and Lewis acidity. alfachemic.commdpi.com Lanthanide triflates, for example, are known to be efficient and recyclable catalysts for various organic transformations. While specific applications to phenoxyacetate synthesis are not extensively documented, their potential use in Friedel-Crafts acylation or as Lewis acid promoters in the Williamson ether synthesis warrants exploration. alfachemic.com Lanthanide-based catalysts have shown activity in the ring-opening polymerization of cyclic esters, indicating their affinity for ester functionalities. rsc.org
Derivatization Strategies for Analytical and Functional Enhancement
The this compound molecule can be strategically modified to enhance its analytical detection or to serve as a building block for more complex molecules.
The aromatic ring of the phenoxyacetate moiety provides a scaffold that can be functionalized with chromophoric or fluorophoric groups to create spectroscopic probes.
Introduction of Fluorophores: By incorporating a fluorescent tag, the molecule can be used in various bioimaging and sensing applications. nih.gov This could be achieved by modifying the acetyl group or by introducing a fluorescent moiety onto the aromatic ring, provided the synthetic route is adapted accordingly. For instance, if a different starting phenol with a suitable functional group for dye conjugation is used, a fluorescent analogue could be synthesized. Common fluorescent labels that can be attached to molecules include coumarins, fluoresceins, and boron-dipyromethene (BODIPY) dyes. The synthesis of such probes often involves coupling the core molecule to a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which can react with an amino or hydroxyl group on the target molecule.
The functional groups present in this compound—the ester, the ketone, and the aromatic ring—offer multiple points for further chemical modification, making it a useful precursor for the synthesis of more complex molecular architectures.
Building Blocks for Heterocyclic Compounds: The acetyl group is a particularly versatile handle for constructing heterocyclic rings. For example, condensation of the acetyl group with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. Phenoxyacetic acid derivatives have been used as starting materials for the synthesis of various heterocyclic compounds with potential biological activities. nih.govnih.gov The chalcones derived from phenoxy acetic acid derivatives can be cyclized to form pyrazolines, thiazines, and pyrimidines. researchgate.net
Precursors for Macrocycles: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in macrocyclization reactions. By introducing another reactive functional group at a different position on the molecule, it could serve as a monomer or a building block in the synthesis of macrocyclic compounds. cam.ac.uknih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques in Aryloxyacetate Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules, including Ethyl (2-acetyl-4-chlorophenoxy)acetate. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR allows for a complete structural assignment.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To resolve the complex spin systems and unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques disperse the NMR signals into two dimensions, revealing correlations between different nuclei and providing invaluable structural insights.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity. The aromatic protons would also exhibit correlations depending on their proximity on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, ¹H signals. For the target molecule, HSQC would link the ethyl group protons to their respective carbons, the acetyl methyl protons to the acetyl methyl carbon, and the aromatic protons to their corresponding aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the ether-linked methylene protons to the carbons of the phenoxy ring and the ester carbonyl carbon.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 1.30 | Triplet | 14.2 |
| Ethyl -CH₂- | 4.25 | Quartet | 61.5 |
| Acetyl -CH₃ | 2.60 | Singlet | 29.8 |
| O-CH₂-C=O | 4.80 | Singlet | 65.7 |
| Aromatic C-H | 7.00 - 7.80 | Multiplet | 115.0 - 135.0 |
| Aromatic C-Cl | - | - | 128.0 |
| Aromatic C-O | - | - | 155.0 |
| Aromatic C-C=O | - | - | 130.0 |
| Ester C=O | - | - | 168.5 |
| Acetyl C=O | - | - | 196.0 |
Interactive Data Table: Predicted NMR Data
Click to view interactive data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | 1.30 | Triplet | 14.2 |
| Ethyl -CH₂- | 4.25 | Quartet | 61.5 |
| Acetyl -CH₃ | 2.60 | Singlet | 29.8 |
| O-CH₂-C=O | 4.80 | Singlet | 65.7 |
| Aromatic C-H | 7.00 - 7.80 | Multiplet | 115.0 - 135.0 |
| Aromatic C-Cl | - | - | 128.0 |
| Aromatic C-O | - | - | 155.0 |
| Aromatic C-C=O | - | - | 130.0 |
| Ester C=O | - | - | 168.5 |
| Acetyl C=O | - | - | 196.0 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the C=O stretching of the ester and acetyl groups, C-O stretching of the ether and ester linkages, and vibrations associated with the substituted aromatic ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered light provides information about the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. For the target compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the C-Cl bond.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 | 2980-2850 |
| Acetyl C=O stretch | ~1680 | ~1680 |
| Ester C=O stretch | ~1750 | ~1750 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| C-O-C stretch (ether) | 1250-1050 | 1250-1050 |
| C-Cl stretch | 800-600 | 800-600 |
Interactive Data Table: Predicted Vibrational Data
Click to view interactive data
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 | 2980-2850 |
| Acetyl C=O stretch | ~1680 | ~1680 |
| Ester C=O stretch | ~1750 | ~1750 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| C-O-C stretch (ether) | 1250-1050 | 1250-1050 |
| C-Cl stretch | 800-600 | 800-600 |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation patterns.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique for the analysis of aryloxyacetates. nih.govresearchgate.neteconference.iolcms.cz The compound is first separated from any impurities by liquid chromatography. It then enters the mass spectrometer through an electrospray ionization source, which generates protonated molecules [M+H]⁺ or other adducts.
In the tandem mass spectrometer, the precursor ion of interest is selected and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the loss of the ethoxy group, cleavage of the ether linkage, and fragmentation of the aromatic ring. The high resolution of the mass analyzer allows for the determination of the elemental composition of both the parent ion and its fragments, further confirming the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.govresearchgate.netdocumentsdelivered.com However, aryloxyacetic acids and their esters can sometimes have poor chromatographic properties or be thermally labile. To overcome these issues, pre-column derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. nih.gov
For the analysis of this compound, derivatization may not be strictly necessary as the ethyl ester is relatively volatile. However, if analyzing the corresponding carboxylic acid, derivatization to a more volatile ester (e.g., methyl or butyl ester) would be required. nih.govnih.gov Common derivatizing agents include diazomethane, or alcohols in the presence of an acid catalyst. nih.gov Once derivatized, the compound is separated by GC and detected by MS. The electron ionization (EI) mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and identification.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 256/258 | [M]⁺ | Molecular ion |
| 211/213 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183/185 | [M - COOCH₂CH₃]⁺ | Loss of ethyl acetate (B1210297) radical |
| 141/143 | [ClC₆H₃(OH)C(O)CH₃]⁺ | Cleavage of the ether bond |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Interactive Data Table: Predicted MS Fragmentation
Click to view interactive data
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 256/258 | [M]⁺ | Molecular ion |
| 211/213 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183/185 | [M - COOCH₂CH₃]⁺ | Loss of ethyl acetate radical |
| 141/143 | [ClC₆H₃(OH)C(O)CH₃]⁺ | Cleavage of the ether bond |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the study of aryloxyacetate compounds, providing critical insights into their electronic structure. This method measures the absorption of UV or visible light by a molecule, which induces electronic transitions from a ground state to an excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are directly related to the types of chemical bonds and the extent of conjugation within the molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions associated with the substituted benzene (B151609) ring and the acetyl group's carbonyl chromophore.
The molecular structure of this compound contains several chromophores that give rise to distinct absorption bands in the UV region. The primary chromophore is the 2-acetyl-4-chlorophenoxy group. The benzene ring itself exhibits characteristic π→π* transitions. The presence of substituents—the chlorine atom, the acetyl group, and the oxyacetate group—influences the energy levels of the molecular orbitals and, consequently, the position and intensity of these absorption bands.
Detailed analysis of the UV-Vis spectrum of this compound allows for the identification of two main types of electronic transitions:
π→π Transitions:* These are high-energy transitions that are characteristic of aromatic and unsaturated systems. In this compound, these transitions are associated with the π-electron system of the benzene ring, which is in conjugation with the acetyl group. Substituents on the benzene ring, such as the chloro and acetyl groups, are known to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. For instance, studies on similar compounds like 4'-chloroacetophenone (B41964) show a strong absorption peak around 249 nm, which is attributed to the π→π* transition of the substituted aromatic ketone system.
n→π Transitions:* These are lower-energy transitions that occur in molecules containing atoms with non-bonding electrons (n electrons), such as the oxygen atom in a carbonyl group. The acetyl group in this compound is expected to give rise to a weak n→π* transition. In unconjugated ketones, this transition typically appears in the region of 270–300 nm. The conjugation with the phenyl ring can influence the exact position of this band.
The analysis of these electronic transitions provides valuable information about the electronic conjugation within the molecule. The interaction between the π-system of the benzene ring and the carbonyl group of the acetyl substituent leads to an extended conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths. The specific λmax values are also sensitive to the solvent used for the analysis, as solvent polarity can affect the energy levels of the electronic states.
Based on the analysis of structurally similar compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent is summarized in the interactive table below. It is important to note that these are estimated values derived from analogous structures.
| Electronic Transition | Estimated λmax (nm) | Chromophore | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π→π | ~250 | 2-acetyl-4-chlorophenyl group | High (>10,000) |
| n→π | ~280-300 | Acetyl group (carbonyl) | Low (<1,000) |
This detailed spectroscopic characterization is fundamental for understanding the photophysical properties of this compound and serves as a basis for further research into its applications.
Computational Chemistry and Molecular Modeling for Phenoxyacetate Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. orientjchem.org For phenoxyacetate (B1228835) derivatives, DFT is instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the molecular geometry to find a minimum on the potential energy surface. This optimized geometry corresponds to the most probable structure of the molecule.
For Ethyl (2-acetyl-4-chlorophenoxy)acetate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. orientjchem.org These parameters include bond lengths, bond angles, and dihedral angles. The accuracy of these predictions is often comparable to experimental data obtained from techniques like X-ray crystallography. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| C=O (acetyl) | 1.22 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ether) | 1.37 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| O-C-C (acetyl) | 120.2° | |
| C-O-C (ether) | 118.0° | |
| Dihedral Angle | C-C-O-C (ether) | 15.0° |
Furthermore, DFT can be used to map out energy profiles for various chemical processes, such as conformational changes or reaction pathways. By calculating the energy of the molecule at different geometries, researchers can identify transition states and determine activation energies, providing critical information about the kinetics and thermodynamics of reactions involving this compound.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, HOMO-LUMO analysis can pinpoint the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to understand the pathways of electron transfer in chemical reactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.20 |
| Electrophilicity Index (ω) | 3.62 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions at an atomistic level. mdpi.com
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule in a solvent environment, it is possible to identify the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. sci-hub.se
MD simulations can also provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and its surrounding environment. nih.gov By analyzing the trajectories of the atoms over time, researchers can quantify the strength and lifetime of these interactions, which are critical for understanding the molecule's solubility, binding affinity, and other macroscopic properties.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. nih.gov DFT calculations can be used to compute the magnetic shielding tensors of the nuclei in a molecule. nih.gov These shielding tensors can then be converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often sufficient to distinguish between different isomers or to assign signals in complex experimental spectra.
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes.
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.9 - 7.8 | 115 - 155 |
| O-CH2 | 4.7 | 68 |
| Acetyl CH3 | 2.6 | 29 |
| Ethyl CH2 | 4.2 | 61 |
| Ethyl CH3 | 1.3 | 14 |
| Acetyl C=O | - | 198 |
| Ester C=O | - | 168 |
Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. orientjchem.org By computing the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the structure of the synthesized compound.
Table 4: Predicted Key IR Frequencies (cm-1) for this compound This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C=O Stretch (ester) | 1755 |
| C=O Stretch (acetyl) | 1690 |
| C-O-C Stretch (ether) | 1250 |
| Aromatic C=C Stretch | 1590 |
| C-Cl Stretch | 780 |
Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Activity in Phenoxyacetate Scaffolds
Systematic Exploration of Structural Modifications and Their Biological Correlates
SAR studies are fundamental to understanding how a molecule is recognized by a biological target. For Ethyl (2-acetyl-4-chlorophenoxy)acetate, the key structural components for consideration are the halogen and acetyl substituents on the phenyl ring and the ethyl ester moiety.
The presence, type, and position of halogen atoms on the phenoxy ring are critical determinants of biological activity in many compound classes. The chlorine atom at the para-position (position 4) of the phenyl ring in this compound is expected to significantly influence its electronic and hydrophobic properties. Halogens can alter the electron density of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.
To illustrate the importance of these substitutions, the following table presents a conceptual framework of how variations in these positions on a phenoxyacetate (B1228835) scaffold could be systematically studied.
| Position 2 | Position 4 | Potential Impact on Biological Activity |
| H | H | Baseline activity of the unsubstituted scaffold |
| Acetyl | H | Introduction of a hydrogen bond acceptor, potential for steric influence |
| H | Chloro | Increased lipophilicity, potential for halogen bonding |
| Acetyl | Chloro | Combined electronic and steric effects of both groups |
| Nitro | Chloro | Altered electronic properties compared to the acetyl group |
| H | Bromo | Different halogen bonding potential and lipophilicity compared to chloro |
This table is for illustrative purposes to demonstrate the principles of SAR and does not represent experimental data for this compound.
The ethyl ester of the carboxylic acid is another key feature of this compound. Ester groups can influence a compound's solubility, cell permeability, and metabolic stability. The ethyl group, in particular, contributes to the lipophilicity of the molecule, which can be critical for its ability to cross biological membranes and reach its target.
Variations in the ester moiety, such as replacing the ethyl group with methyl, propyl, or more complex alkyl chains, would be a standard approach in medicinal chemistry to probe the size and nature of the binding pocket. A larger or smaller ester group might provide a better or worse fit, respectively, within a receptor's binding site. Furthermore, the ester can act as a hydrogen bond acceptor.
The following table conceptualizes how ester variations could be explored to optimize receptor interactions.
| Ester Group | Potential Impact on Biological Properties |
| Methyl | Increased polarity compared to ethyl ester |
| Ethyl | Baseline for comparison |
| Propyl | Increased lipophilicity |
| Isopropyl | Introduction of steric bulk near the ester linkage |
| Benzyl | Introduction of an additional aromatic moiety for potential pi-stacking interactions |
This table is for illustrative purposes to demonstrate the principles of SAR and does not represent experimental data for this compound.
Molecular Docking and Computational Approaches to Target Engagement
In the absence of experimental data, molecular docking and computational methods can provide valuable insights into the potential biological targets and binding modes of a compound.
Molecular docking simulations would involve placing a 3D model of this compound into the binding sites of various known proteins and enzymes. The goal would be to identify putative targets for which the compound shows a high binding affinity. For phenoxyacetate derivatives, potential targets could include enzymes such as cyclooxygenases (COX), as suggested by studies on related compounds, or various receptors involved in metabolic or signaling pathways.
A successful docking simulation would predict the specific amino acid residues within the binding site that interact with the compound. For this compound, key interactions could involve:
Hydrogen bonding: The carbonyl oxygen of the acetyl group and the ester moiety could act as hydrogen bond acceptors.
Halogen bonding: The chlorine atom could interact with electron-rich atoms in the protein backbone or side chains.
Hydrophobic interactions: The phenyl ring and the ethyl group would likely engage in hydrophobic interactions with nonpolar residues.
Pi-stacking: The aromatic ring could participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Beyond identifying potential binding modes, computational methods can also be used to predict the stability of the ligand-protein complex. Techniques such as molecular dynamics (MD) simulations can be employed to observe the dynamic behavior of the compound within the binding site over time. A stable interaction would be characterized by the ligand maintaining its binding pose and key interactions throughout the simulation.
The binding energy of the complex can also be calculated, providing a quantitative estimate of the binding affinity. These computational predictions, while not a substitute for experimental data, can guide the design of future studies and prioritize potential biological targets for investigation.
Mechanistic Characterization of Cellular and Enzymatic Pathways (in vitro models)
Should this compound be found to have significant biological activity, the next step would be to elucidate its mechanism of action using in vitro models. This would involve a series of experiments to determine how the compound affects cellular and enzymatic pathways.
Based on the activities of other phenoxyacetate derivatives, potential in vitro assays could include:
Enzyme inhibition assays: To determine if the compound inhibits the activity of specific enzymes, such as those identified through molecular docking.
Receptor binding assays: To measure the affinity of the compound for specific receptors.
Cell-based assays: To assess the effect of the compound on cellular processes such as proliferation, apoptosis, or inflammation in various cell lines.
Gene expression analysis: To identify changes in the expression of genes that are modulated by the compound, providing clues about the signaling pathways involved.
These in vitro studies would be essential for confirming the predictions from computational models and for building a comprehensive understanding of the biological activity of this compound.
Analysis of Apoptotic Induction Pathways (e.g., PARP-1 inhibition)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in the field of oncology. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and cell death pathways. Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequently trigger apoptosis in cancer cells.
While numerous studies have explored the pro-apoptotic effects of various phenoxyacetate derivatives, there is currently no available research specifically detailing the role of this compound in the induction of apoptosis or its potential to inhibit PARP-1. The structure of the phenoxyacetate scaffold suggests that derivatives could potentially interact with cellular targets that regulate apoptosis. However, without empirical data, any discussion on the specific effects of the 2-acetyl and 4-chloro substitutions on the ethyl ester in mediating PARP-1 inhibition remains speculative. Further investigation is required to determine if this compound can activate intrinsic or extrinsic apoptotic pathways and to elucidate the specific molecular targets involved.
Enzyme Inhibition Studies: Cholinesterases and Glutathione (B108866) S-transferase (GST)
The ability of chemical compounds to inhibit specific enzymes is a cornerstone of drug discovery. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. Their inhibition is a key strategy in the treatment of neurodegenerative diseases. Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotics and are implicated in drug resistance.
Research into the enzyme inhibitory properties of phenoxyacetate derivatives has been conducted. For instance, studies on other phenoxyacetate compounds have demonstrated inhibitory activity against various enzymes. However, specific inhibitory data for this compound against cholinesterases and glutathione S-transferase is not present in the current body of scientific literature. The electronic and steric properties conferred by the acetyl and chloro groups on the phenoxy ring, combined with the ethyl acetate (B1210297) moiety, could theoretically influence its binding affinity to the active sites of these enzymes. To ascertain the inhibitory potential and selectivity of this compound, comprehensive in vitro enzyme inhibition assays are necessary.
Cellular Cycle Progression Analysis (in vitro models)
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing the proliferation of malignant cells.
While related phenoxyacetic acid compounds have been shown to influence cell cycle progression in various in vitro models, there is a lack of published studies specifically examining the impact of this compound on the cell cycle of any cell line. Determining whether this compound can induce arrest at the G1, S, or G2/M phases of the cell cycle would provide valuable insight into its potential as an antiproliferative agent. Such studies would typically involve techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with the compound. Without such experimental evidence, the effect of this compound on cellular proliferation remains unknown.
Advanced Material Science and Chemical Applications of Synthetic Aryloxyacetate Derivatives
Polymeric Materials and Advanced Composites Research
While research into the direct application of Ethyl (2-acetyl-4-chlorophenoxy)acetate as a monomer or additive in large-scale polymer production is not extensively documented, its molecular structure suggests potential as a precursor or modifying agent for high-performance polymers. The presence of the phenoxyacetate (B1228835) group, combined with a reactive acetyl group, offers sites for potential polymerization or for grafting onto existing polymer backbones. This could theoretically be used to impart specific properties, such as altered solubility, thermal stability, or adhesive characteristics, to commodity or engineering plastics.
The broader class of aryloxyacetic acids and their esters has been investigated for the synthesis of specialty polymers. These polymers often exhibit desirable properties such as thermal resistance and specific mechanical strengths. Future research may explore the incorporation of this compound into polymer matrices to create advanced composites, potentially enhancing their performance characteristics for specialized applications.
Applications in Organic Optoelectronics and Energy Conversion Devices
The application of this compound in organic optoelectronics and energy conversion is a nascent field of investigation. The inherent functionalities within the molecule, however, present theoretical possibilities for its use in devices such as Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and Dye-Sensitized Solar Cells (DSSCs).
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The core structure of this compound, containing an aromatic ring, could be functionalized to create derivatives with luminescent properties. The acetyl and chloro substituents on the phenyl ring can be chemically modified to tune the electronic properties of the molecule, which is a key aspect in the design of organic materials for OLEDs. By introducing suitable chromophores or auxochromes, it is conceivable that this compound could serve as a building block for new fluorescent or phosphorescent emitters.
Furthermore, the development of fluorescent probes for the detection of specific analytes is an active area of research. The reactivity of the acetyl group in this compound could be exploited to design probes that undergo a detectable change in fluorescence upon interaction with a target molecule or ion. This would require further synthetic modifications to incorporate a fluorophore and a recognition site into the molecular structure.
Dye-Sensitized Solar Cells
In the context of Dye-Sensitized Solar Cells (DSSCs), organic molecules play a crucial role as sensitizers that absorb light and inject electrons into a semiconductor material. While there is no direct research demonstrating the use of this compound in DSSCs, its aryloxyacetate structure could serve as a foundational scaffold for the synthesis of new organic dyes. The ester group provides a potential anchoring point to the semiconductor surface (e.g., TiO2), and the aromatic system can be extended to create a conjugated system capable of absorbing visible light. Research in this area would involve significant chemical modification to enhance the molar extinction coefficient and optimize the energy levels of the molecule for efficient electron injection and dye regeneration.
Catalysis and Photoredox Chemistry in Organic Transformations
The potential utility of this compound in the realm of catalysis and photoredox chemistry is an area ripe for exploration. The molecule itself is not a catalyst, but its structure offers possibilities for its transformation into ligands for metal-based catalysts or as a substrate in photoredox-mediated reactions.
The phenoxyacetate moiety could be modified to create bidentate or polydentate ligands capable of coordinating with transition metals. The electronic properties of such ligands, and consequently the catalytic activity of the resulting metal complexes, could be tuned by the chloro and acetyl substituents on the aromatic ring. These catalysts could find applications in a variety of organic transformations.
In photoredox catalysis, organic molecules can be activated by visible light in the presence of a photocatalyst to undergo redox reactions. The aromatic and carbonyl groups in this compound could potentially participate in such electron transfer processes, making it a candidate for synthetic transformations initiated by light.
Development of Chemical Sensors and Probes
The development of chemical sensors and probes relies on the design of molecules that exhibit a measurable response to the presence of a specific chemical species. The functional groups present in this compound provide handles for the development of such sensory materials.
For instance, the acetyl group could be used in condensation reactions to attach this molecule to a surface or a larger signaling scaffold. The chloro- and oxygen-containing functional groups could act as binding sites for specific metal ions or organic molecules. A change in the local environment upon binding of an analyte could be transduced into an optical or electrochemical signal. While this remains a theoretical proposition, the versatility of the compound's structure makes it an interesting candidate for further investigation in the field of chemical sensing.
Q & A
Basic Research Questions
What are the optimal conditions for synthesizing ethyl (2-acetyl-4-chlorophenoxy)acetate?
Methodological Answer:
A modified Ullmann condensation or nucleophilic substitution is commonly employed. For example:
- Step 1: React 4-chlorophenol with ethyl chloroacetate in dry acetone under reflux (8–12 hours) using anhydrous potassium carbonate (K₂CO₃) as a base .
- Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1 v/v) .
- Step 3: Extract the product using ether, wash with 10% NaOH to remove unreacted phenols, and recrystallize from ethanol .
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ (anhydrous) |
| Reaction Time | 8–12 hours |
| Yield | ~70–85% (reported for analogous compounds) |
How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectral and chromatographic techniques:
- NMR: Confirm substitution patterns (e.g., ¹H NMR: δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂, δ 6.8–7.4 ppm for aromatic protons) .
- GC-MS: Identify molecular ion peaks (e.g., m/z ~242 for M⁺) and fragmentation patterns .
- Elemental Analysis: Validate C, H, Cl content (deviation <0.5% from theoretical values) .
- Melting Point: Compare with literature values (if crystalline; some esters remain oily) .
What solvent systems are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Ethyl acetate and ether are preferred due to polarity matching:
- Extraction: Use ether (3 × 20 mL) post-reaction to isolate the ester .
- Purification: Recrystallize from ethanol or use flash chromatography (silica gel, hexane:ethyl acetate gradient) .
Caution: Avoid aqueous acidic conditions to prevent ester hydrolysis .
Advanced Research Questions
How can conflicting spectral data for this compound derivatives be resolved?
Methodological Answer:
Address contradictions via:
- X-ray Crystallography: Resolve ambiguities in substitution patterns (e.g., SHELX refinement for bond angles and torsional strain) .
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) .
- Isotopic Labeling: Trace metabolic or degradation pathways using deuterated analogs .
What strategies mitigate instability of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability: Store at neutral pH (degradation accelerates in acidic/basic conditions; half-life <24 hours at pH <3 or >10) .
- Thermal Stability: Avoid prolonged heating >80°C (ester decomposition observed via GC-MS at 100°C) .
- Lyophilization: For long-term storage, lyophilize and store under inert gas (N₂/Ar) at –20°C .
How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- In Vitro Assays:
- In Silico Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, PDB ID 5KIR) .
What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian 09 .
- Transition State Modeling: Simulate SN2 pathways (e.g., substitution at the 4-chloro position) with QM/MM hybrid methods .
- SAR Analysis: Corrogate substituent effects (e.g., –Cl vs. –Br at position 4) on bioactivity using CoMFA/CoMSIA .
Contradictory Data Analysis
How should researchers address discrepancies in reported melting points for this compound derivatives?
Methodological Answer:
- Source Verification: Confirm purity (>98% via HPLC) and crystallinity (amorphous vs. crystalline batches) .
- Polymorphism Screening: Perform DSC to detect polymorphic forms (heating rate 10°C/min, N₂ atmosphere) .
- Interlab Validation: Collaborate with independent labs using standardized protocols (e.g., USP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
